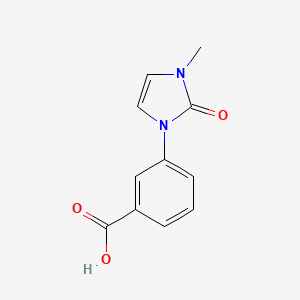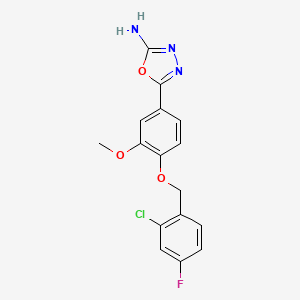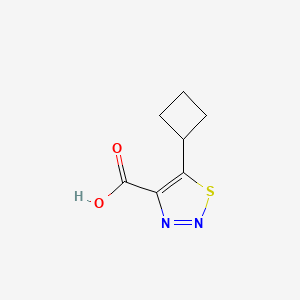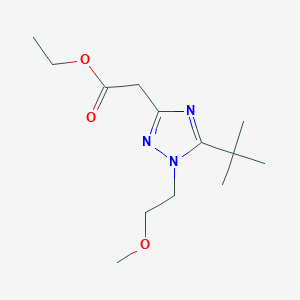
4-Isopropoxy-2-methylthiazole-5-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropoxy-2-methylthiazole-5-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 4-Isopropoxy-2-methylthiazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea under mild reaction conditions. This one-pot procedure is efficient and yields the desired product in good quantities . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure cost-effectiveness and high yield.
Chemical Reactions Analysis
4-Isopropoxy-2-methylthiazole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Isopropoxy-2-methylthiazole-5-carboxylic acid has numerous applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of drugs and therapeutic agents due to its potential biological activities. Additionally, it finds applications in the industry as a precursor for the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of 4-Isopropoxy-2-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Isopropoxy-2-methylthiazole-5-carboxylic acid can be compared with other similar compounds in the thiazole family. Some of these similar compounds include 2-amino-4-methylthiazole-5-carboxylic acid and 2-ethylthio-4-methylthiazole-5-carboxylic acid. While these compounds share a similar core structure, they differ in their substituents, which can lead to variations in their chemical properties and biological activities .
Properties
Molecular Formula |
C8H11NO3S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
2-methyl-4-propan-2-yloxy-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H11NO3S/c1-4(2)12-7-6(8(10)11)13-5(3)9-7/h4H,1-3H3,(H,10,11) |
InChI Key |
ULPKJXIPLZGYSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Iodo-6-nitro-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B11781441.png)

![7-Morpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11781449.png)

![N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)propionamide](/img/structure/B11781458.png)






![7-Chloro-2-(3-fluorophenyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B11781491.png)


